molecular formula C15H18N2O2 B12908996 1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-20-4

1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12908996
CAS No.: 89143-20-4
M. Wt: 258.32 g/mol
InChI Key: LDQCYUJHNWYUBU-UHFFFAOYSA-N
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Description

1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization to form the bipyrrolidine core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, and alcohols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Benzyl-3-hydroxy-1H-indazole
  • ®-(+)-1-Benzyl-3-pyrrolidinol
  • 1-Benzylpyrrolidine

Comparison: 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine structure, which imparts distinct chemical properties compared to other similar compounds. For instance, 1-Benzyl-3-hydroxy-1H-indazole and ®-(+)-1-Benzyl-3-pyrrolidinol have different core structures, leading to variations in their reactivity and applications .

Properties

CAS No.

89143-20-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-benzyl-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H18N2O2/c18-14-10-13(16-8-4-5-9-16)15(19)17(14)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

LDQCYUJHNWYUBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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